The Pyridyl-Pyrimidine Nexus: Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
The Pyridyl-Pyrimidine Nexus: Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
The following technical guide details the chemical identity, synthetic architecture, and medicinal utility of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile , a critical heteroaryl scaffold in modern drug discovery.
Executive Summary
2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 1158735-19-3 ) represents a "privileged scaffold" in medicinal chemistry. This bi-heteroaryl system combines the electron-deficient nature of the pyrimidine ring with the basicity of the pyridine nitrogen, creating a versatile pharmacophore. The 5-carbonitrile group serves as a critical synthetic handle for further functionalization (e.g., to amides or amines) and acts as a hydrogen bond acceptor in protein-ligand interactions. Its structural derivatives are heavily implicated in the inhibition of EGFR kinases (oncology) and Adenosine Receptors (neurology/immunology).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| Chemical Name | 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile |
| CAS Number | 1158735-19-3 |
| Molecular Formula | C₁₀H₆N₄ |
| Molecular Weight | 182.18 g/mol |
| SMILES | N#CC1=CN=C(C2=CC=NC=C2)N=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH; insoluble in water |
| pKa (Calc) | ~3.5 (Pyridine N), ~1.0 (Pyrimidine N) |
| LogP (Calc) | ~1.2 – 1.5 (Lipophilic, suitable for CNS penetration) |
Synthetic Architecture
The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This method offers higher yields and functional group tolerance compared to traditional condensation methods (e.g., Pinner synthesis).
Primary Synthetic Route: Palladium-Catalyzed Cross-Coupling
This protocol couples a halogenated pyrimidine with a pyridyl boronic acid.
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Starting Material A: 2-Chloropyrimidine-5-carbonitrile
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Starting Material B: Pyridin-4-ylboronic acid (or pinacol ester)
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
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Base: K₂CO₃ or Cs₂CO₃
Step-by-Step Protocol
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Charge: In a reaction vial, combine 2-chloropyrimidine-5-carbonitrile (1.0 eq), Pyridin-4-ylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).
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Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the base solubility.
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Degassing: Sparge with Argon or Nitrogen for 10 minutes to remove O₂ (critical to prevent homocoupling).
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Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS for the mass peak [M+H]⁺ = 183.2.
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Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1]
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Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of 0–5% MeOH in DCM.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the target bi-heteroaryl core.
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a bioactive core used to target specific protein pockets.
Kinase Inhibition (EGFR)
The 2-(pyridin-4-yl)pyrimidine motif mimics the adenine ring of ATP.
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Mechanism: The pyridine nitrogen and pyrimidine nitrogens form a "hinge-binding" motif, accepting hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).
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Nitrile Function: The C-5 nitrile group can project into the ribose-binding pocket or the "gatekeeper" region, often improving selectivity or metabolic stability compared to a halogen.
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Relevance: Derivatives are explored as Third-Generation EGFR Inhibitors to overcome T790M resistance mutations in Non-Small Cell Lung Cancer (NSCLC).
Adenosine Receptor Antagonism (A2A)
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Target: A2A receptors are GPCRs involved in suppressing immune response in the tumor microenvironment.
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Binding: The planar bi-aryl system stacks between phenylalanine residues (Phe168) in the orthosteric binding site, while the nitrile group interacts with Asn253.
Pharmacophore Interaction Map
Caption: Pharmacophoric mapping of the scaffold within a typical kinase ATP-binding pocket.
Analytical Characterization
To validate the synthesis of CAS 1158735-19-3, the following analytical signals are required:
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¹H NMR (400 MHz, DMSO-d₆):
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Pyrimidine Protons: A singlet integrating to 2H around δ 9.40–9.50 ppm . The symmetry of the pyrimidine ring (positions 4 and 6) makes these equivalent.
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Pyridine Protons: Two doublets (AA'BB' system).
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Protons adjacent to Pyrimidine (C3', C5'): δ 8.40–8.50 ppm (d, 2H).
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Protons adjacent to Nitrogen (C2', C6'): δ 8.80–8.90 ppm (d, 2H).
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¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), pyrimidine C2/C4/C6, and pyridine carbons.
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Mass Spectrometry (ESI): Positive mode [M+H]⁺ = 183.2 m/z .
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IR Spectroscopy: Distinct sharp nitrile stretch (C≡N) at 2220–2240 cm⁻¹ .
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a Functional Nitrile/Pyridine derivative .
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GHS Classification:
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H302: Harmful if swallowed (Acute Tox. 4).
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the nitrile to the amide.
References
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ThoreauChem. Product Detail: 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 1158735-19-3). Retrieved from
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Royal Society of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. (2021).[3] Retrieved from
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Journal of Medicinal Chemistry. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).[4] Retrieved from
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ChemicalBook. 2-Chloropyrimidine-5-boronic acid Synthesis Protocols (Suzuki Coupling Reference). Retrieved from
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Frontiers in Pharmacology. A Review on Fused Pyrimidine Systems as EGFR Inhibitors. (2022).[4] Retrieved from
